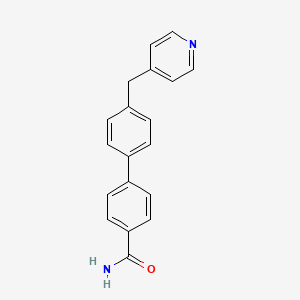
4''-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide is an organic compound that belongs to the class of biphenyl carboxamides It is characterized by the presence of a biphenyl core with a pyridin-4-ylmethyl group attached to one of the phenyl rings and a carboxamide group attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide typically involves the reaction of 4-(pyridin-4-ylmethyl)biphenyl with a suitable carboxylating agent. One common method involves the use of 4,4’-bis(pyrid-4-yl)biphenyl and a carboxylating agent such as isophthalic acid . The reaction is carried out in a Teflon-lined autoclave at elevated temperatures (around 413 K) for several days, followed by slow cooling to room temperature to obtain the desired product .
Industrial Production Methods
Industrial production methods for 4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The biphenyl core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyl core.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer agent, showing activity against human liver cancer cell lines.
Materials Science: The compound’s structural properties make it suitable for use in the development of new materials with specific electronic or optical properties.
Biological Studies: It has been evaluated for its inhibitory activity against enzymes such as acetylcholinesterase and butyrylcholinesterase.
Mechanism of Action
The mechanism of action of 4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit the activity of enzymes like acetylcholinesterase by binding to the active site and preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
Comparison with Similar Compounds
4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide can be compared with other biphenyl carboxamide derivatives:
N-(pyridin-4-ylmethyl)[1,1’-biphenyl]-4-carboxamide: Similar structure but different functional groups.
Pyrazole-4-carboxamides: These compounds have a pyrazole ring instead of a biphenyl core and are used as fungicides.
The uniqueness of 4’-(Pyridin-4-ylmethyl)biphenyl-4-carboxamide lies in its specific substitution pattern and the presence of both a pyridin-4-ylmethyl group and a carboxamide group, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H16N2O |
|---|---|
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C19H16N2O/c20-19(22)18-7-5-17(6-8-18)16-3-1-14(2-4-16)13-15-9-11-21-12-10-15/h1-12H,13H2,(H2,20,22) |
InChI Key |
IYXGEVQAAIDJAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC=NC=C2)C3=CC=C(C=C3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















